m-PEG8-(CH2)12-膦酸

描述

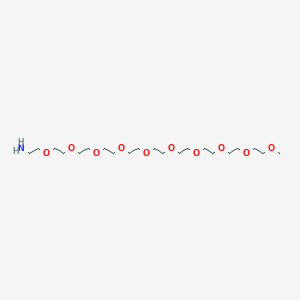

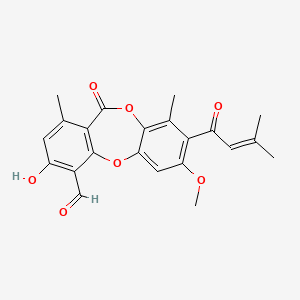

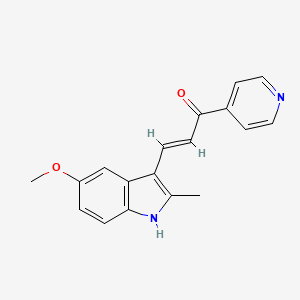

M-PEG8-(CH2)12-phosphonic acid is a polyethylene glycol (PEG) linker . It contains a phosphonic acid group and is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .

Chemical Reactions Analysis

While specific chemical reactions involving m-PEG8-(CH2)12-phosphonic acid are not detailed in the search results, it’s known that phosphonic acid is used for surface modification .Physical And Chemical Properties Analysis

The physical and chemical properties of m-PEG8-(CH2)12-phosphonic acid include a molecular weight of 588.7 g/mol , a chemical formula of C27H57O11P , and a CAS number of 2093153-86-5 . .科学研究应用

合成和制备方法

m-PEG8-(CH2)12-膦酸是聚(乙二醇) (PEG) 的一种变体,其合成和制备方法已得到广泛研究。例如,使用 Moedritzer-Irani 和 Kabachnik-Fields 程序的改编制备了双[(二甲氧基膦酰基)甲基]氨基和双(膦甲基)氨基末端的 PEG 样品 (Turrin, Hameau, & Caminade, 2012)。

纳米粒子应用

m-PEG8-(CH2)12-膦酸在纳米粒子的稳定化中起着至关重要的作用。利用膦酸末端 PEG 的多功能硫代内酯基共轭策略已被用来制备稳定的、水分散的多功能上转换发光纳米杂化物 (Kurowska 等,2022)。

医学和生物医学应用

在生物医学领域,膦酸末端 PEG 用于增强各种材料的性能。例如,聚(乙二醇)交联的 N-亚甲基膦酸壳聚糖已被改性以改善吸水膨胀率和吸湿性,显示出医用材料的潜力 (Ramos 等,2006)。

表面改性和涂层

PEG 的膦酸衍生物已被用于纳米粒子的表面改性和涂层。这些应用包括为金属氧化物纳米粒子创建基于聚合物的涂层平台和表面,展示出对金属的强亲和力和多齿配位能力 (Berret & Graillot, 2022)。

成像中的造影剂

在成像应用中,已开发出具有膦酸基团的聚乙二醇化氧化铁纳米粒子用于磁共振成像 (MRI)。这些纳米粒子显示出更长的血液循环寿命和更少的肝脏清除,使其成为有效的隐形 MRI 探针 (Ramniceanu 等,2016)。

药物递送系统

膦酸末端 PEG 涂层已被研究其在增强药物递送系统中纳米粒子的胶体和生物稳定性中的作用。这些涂层显示出对非特异性蛋白质吸附的有效抵抗和改善的细胞摄取,使其适用于生物医学应用 (Cao 等,2018)。

作用机制

Target of Action

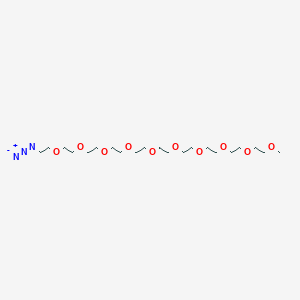

The primary target of m-PEG8-(CH2)12-phosphonic acid is the Proteolysis Targeting Chimera (PROTAC) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

m-PEG8-(CH2)12-phosphonic acid acts as a linker in the synthesis of PROTAC molecules . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This allows the PROTAC molecule to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein .

Biochemical Pathways

The ubiquitin-proteasome system is the primary pathway affected by m-PEG8-(CH2)12-phosphonic acid . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins and their associated biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of m-PEG8-(CH2)12-phosphonic acid are largely determined by its role as a linker in PROTAC molecules . The hydrophilic polyethylene glycol (PEG) part of the molecule can increase the solubility of the PROTAC in aqueous media, potentially improving its bioavailability .

Result of Action

The result of m-PEG8-(CH2)12-phosphonic acid’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways associated with these proteins .

Action Environment

The action of m-PEG8-(CH2)12-phosphonic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the PROTAC . Additionally, the presence of other molecules or proteins can also influence the interaction between the PROTAC and its targets .

安全和危害

M-PEG8-(CH2)12-phosphonic acid is not classified as a hazard . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, rinse mouth and do not induce vomiting . It should be stored in a well-ventilated place and kept in a tightly closed container .

生化分析

Biochemical Properties

The biochemical properties of m-PEG8-(CH2)12-phosphonic acid are largely attributed to its phosphonic acid group and hydrophilic PEG linker

Cellular Effects

It has been used in environmental research for pollution management, particularly in the treatment of metal-contaminated wastewater. Its ability to bind to metal surfaces makes it useful in removing heavy metals from water sources.

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Transport and Distribution

Its hydrophilic nature suggests that it may be readily transported in aqueous environments .

Subcellular Localization

Given its hydrophilic nature and phosphonic acid group, it may localize to areas of the cell where these properties are advantageous .

属性

IUPAC Name |

12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57O11P/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-10-8-6-4-2-3-5-7-9-11-27-39(28,29)30/h2-27H2,1H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBISXIRWIJPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

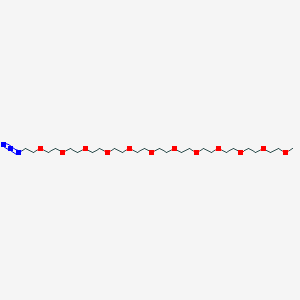

COCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)